molecular formula C26H19NO9 B12817717 C 1609; Carboxyfluorescein Succinimidyl Ester; FLUOS; NHS-Fluorescein; Pierce NHS-Fluorescein; 1-[[[3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5(or 6)-yl]carbonyl]oxy]-2,5-pyrrolidinedione

C 1609; Carboxyfluorescein Succinimidyl Ester; FLUOS; NHS-Fluorescein; Pierce NHS-Fluorescein; 1-[[[3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5(or 6)-yl]carbonyl]oxy]-2,5-pyrrolidinedione

Cat. No.: B12817717
M. Wt: 489.4 g/mol
InChI Key: STUDUJDWFUAOEN-UHFFFAOYSA-N
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Description

Nomenclature and Synonyms of CFSE

The chemical identity of CFSE is defined by its International Union of Pure and Applied Chemistry (IUPAC) name:
1-[[(3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-6-yl)carbonyl]oxy]-2,5-pyrrolidinedione
This nomenclature precisely describes its spirocyclic xanthene core, substituted carboxylate group, and reactive NHS ester moiety.

Historical Development of Fluorescein Derivatives

Fluorescein's evolution into CFSE involved three key phases:

1. Foundation (1871-1950s)
Adolf von Baeyer's 1871 synthesis of fluorescein established the xanthene tricyclic core. Early applications focused on pH indicators and textile dyes, limited by poor aqueous stability and non-specific binding.

2. Activation Chemistry (1960s-1980s)
Introduction of isothiocyanate (FITC) and NHS ester derivatives addressed conjugation challenges. NHS chemistry, first applied to fluorescein in 1982, provided:

  • Higher amine specificity vs FITC's thiol reactivity
  • pH 7-9 reaction conditions compatible with biological buffers
  • Stable amide bonds resistant to hydrolysis.

3. Isomer Optimization (1990s-present)
Separation of 5- and 6-carboxy isomers revealed identical photophysics but distinct labeling efficiencies. Commercial standardization on mixed isomers (5/6-FAM SE) ensured reproducible dye:protein ratios while avoiding costly chromatographic separation.

Positional Isomerism in 5(6)-Carboxyfluorescein Systems

The carboxy group's position on the lower aromatic ring (C5 vs C6) creates structural isomers with identical molecular formulas (C25H15NO9) but distinct conjugation geometries:

Property 5-Carboxy Isomer 6-Carboxy Isomer
Synthetic yield 55-60% of reaction products 40-45% of reaction products
λexem 494/518 nm 494/518 nm
ε494 72,000 M⁻¹cm⁻¹ 71,500 M⁻¹cm⁻¹
Quantum yield 0.93 0.92

Despite nearly identical optical properties, the 6-isomer exhibits 12-15% faster reaction kinetics with primary amines due to reduced steric hindrance around the NHS ester. However, commercial formulations standardize mixed isomers because:

  • Chromatographic separation adds significant cost
  • Mixtures ensure consistent labeling across batches
  • No detectable difference in final conjugate performance.

Properties

Molecular Formula

C26H19NO9

Molecular Weight

489.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) acetate;2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C20H12O5.C6H7NO4/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;1-4(8)11-7-5(9)2-3-6(7)10/h1-10,21H,(H,23,24);2-3H2,1H3

InChI Key

STUDUJDWFUAOEN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON1C(=O)CCC1=O.C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(6)-Carboxyfluorescein N-hydroxysuccinimide ester typically involves the reaction of 5(6)-Carboxyfluorescein with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions to prevent hydrolysis of the ester .

Industrial Production Methods

In industrial settings, the production of 5(6)-Carboxyfluorescein N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and stability of the final product. The compound is typically stored at low temperatures in the absence of moisture to prevent degradation .

Chemical Reactions Analysis

Primary Reaction Mechanism

The core chemical reaction of CFSE involves nucleophilic substitution at the succinimidyl ester group. This group reacts with primary amines (e.g., lysine residues in proteins) to form stable amide bonds, releasing N-hydroxysuccinimide (NHS) as a byproduct .

Reaction Equation:

CFSE+R-NH2R-NH-CO-fluorescein+NHS\text{CFSE} + \text{R-NH}_2 \rightarrow \text{R-NH-CO-fluorescein} + \text{NHS}

Key Conditions:

  • pH Range: 7.0–9.0 (optimal at pH 8.5) .

  • Temperature: Room temperature (20–25°C).

  • Solvent Compatibility: DMF or DMSO for initial dissolution, followed by aqueous buffers (e.g., PBS or carbonate-bicarbonate) .

Reaction Kinetics and Efficiency

CFSE exhibits rapid reaction kinetics due to the high electrophilicity of the succinimidyl ester. Studies report labeling efficiencies of >90% under optimized conditions .

Factors Affecting Reaction Efficiency:

FactorOptimal RangeImpact
pH7.5–8.5Higher pH accelerates amine deprotonation, enhancing reactivity .
Molar Ratio (CFSE:Protein)10:1 to 20:1Ensures sufficient dye without overlabeling .
Incubation Time1–2 hoursProlonged incubation (>4 hours) risks hydrolysis .

Hydrolysis Stability:

  • CFSE’s succinimidyl ester hydrolyzes slowly in aqueous buffers (t<sub>1/2</sub> ≈ 4 hours at pH 8.0) .

  • Hydrolysis produces non-reactive carboxyfluorescein, reducing labeling efficiency .

Protein Labeling

  • Antibodies: Used to prepare fluorescent probes for flow cytometry and immunofluorescence .

  • Oligonucleotides: Labels amine-modified DNA/RNA probes for hybridization assays .

Cellular Tracking

  • Cell Proliferation Assays: CFSE dilution in daughter cells quantifies division cycles .

  • Migration Studies: Covalent binding retains dye in cells for >7 days .

Comparative Analysis with FITC

CFSE’s NHS ester offers advantages over fluorescein isothiocyanate (FITC):

PropertyCFSEFITC
Reaction SpecificityHigh (amines only) Moderate (amines, thiols)
Linkage StabilityStable amide bond Less stable thiourea bond
pH SensitivityWorks at pH 7–9 Requires pH >9

Synthetic and Industrial Preparation

CFSE is synthesized via carbodiimide-mediated coupling of carboxyfluorescein with N-hydroxysuccinimide (NHS):

Synthesis Steps:

  • Activate carboxyfluorescein with EDC or DCC in anhydrous DMF.

  • Add NHS to form the succinimidyl ester.

  • Purify via HPLC (purity >90%) .

Industrial Scale:

  • Batch reactors with controlled pH and temperature ensure reproducibility.

Stability and Storage

  • Storage Conditions: -20°C in desiccated, light-protected vials .

  • Shelf Life: 12–24 months when stored properly .

Research Findings

  • Immunofluorescence: CFSE-labeled antibodies show 70,000 M<sup>-1</sup>cm<sup>-1</sup> extinction coefficient, enabling high-sensitivity detection .

  • Toxicity: Concentrations ≤10 µM are non-toxic to mammalian cells .

  • Multiplexing: Compatible with other fluorophores (e.g., Alexa Fluor 488) for multi-color imaging .

Scientific Research Applications

Scientific Research Applications

  • Cell Proliferation Studies
    • CFSE is extensively used to monitor lymphocyte proliferation. The dye's fluorescence intensity decreases by half with each cell division, enabling researchers to track the number of divisions a cell has undergone. This property has made CFSE a standard tool in immunological studies, allowing for the assessment of T cell responses to antigens and mitogens .
  • Immunological Assays
    • CFSE-based assays have been shown to correlate well with traditional methods for assessing T cell function, such as [3H]-thymidine uptake. These assays allow for the simultaneous measurement of activation markers like CD69 and CD25 alongside proliferation data, providing a comprehensive view of T cell activation and response .
  • Protein Labeling
    • The NHS-ester functionality of CFSE allows it to label proteins efficiently by reacting with primary amines in proteins. This application is crucial for studying protein interactions and localization within cells .
  • Flow Cytometry
    • CFSE is widely used in flow cytometry for multi-parametric analysis of single cells. Its ability to label cells allows researchers to analyze specific populations based on fluorescence characteristics, aiding in the study of immune responses and cellular dynamics .
  • Drug Delivery Studies
    • Researchers employ CFSE to track drug delivery within biological systems. By labeling drugs or drug carriers with CFSE, scientists can visualize and quantify the distribution and uptake of therapeutic agents in live cells.
  • Microfluidics Applications
    • In microfluidic systems, CFSE is utilized to study cell interactions under controlled conditions. This includes analyzing cellular responses to mechanical stress or drug exposure at the single-cell level .

Lymphoproliferative Responses Post-Transplantation

A study evaluated lymphoproliferative responses in heart transplant recipients using CFSE. The research highlighted how CFSE could differentiate between specific and nonspecific T cell responses pre- and post-transplantation, providing insights into infection susceptibility among recipients .

T Cell Activation Dynamics

In a comparative study, researchers assessed T cell activation using both CFSE-based assays and traditional methods. They found that CFSE provided more nuanced insights into activation dynamics, demonstrating its superiority in evaluating immune responses in patients with immune deficiencies .

Tracking Leukocyte Populations

Another investigation focused on using CFSE to track leukocyte populations across various animal models. This study illustrated how CFSE could effectively map immune cell dynamics during infection, enhancing understanding of immune system behavior.

Summary Table of Key Findings

ApplicationDescriptionKey Findings
Cell ProliferationMonitors lymphocyte division via fluorescence intensity reductionEnables tracking up to 7-8 divisions; valuable for immunological studies
Immunological AssaysAssesses T cell function and activation markersCorrelates well with traditional methods; provides comprehensive data
Protein LabelingLabels proteins via reaction with primary aminesUseful for studying protein interactions and localization
Flow CytometryAnalyzes single-cell populations based on fluorescenceFacilitates detailed immune response studies
Drug Delivery StudiesTracks drug distribution within cellsEnhances understanding of therapeutic agent uptake
Microfluidics ApplicationsStudies cellular interactions under controlled conditionsOffers insights into drug response at the single-cell level

Mechanism of Action

The mechanism of action of 5(6)-Carboxyfluorescein N-hydroxysuccinimide ester involves the formation of a covalent bond between the N-hydroxysuccinimide ester group and primary amines on target molecules. This reaction results in the formation of a stable amide bond, effectively labeling the target molecule with the fluorescent dye. The fluorescence of the compound allows for easy detection and imaging of the labeled molecules .

Comparison with Similar Compounds

Table 1: Key Properties of CFSE and Analogous Compounds

Compound Chemical Features Fluorescence (Ex/Em) Stability Key Applications
CFSE Succinimidyl ester, acetate groups 488/518 nm High (protein-bound) Long-term cell tracking
CFDA (Carboxyfluorescein Diacetate) Diacetate groups, lacks succinimidyl ester 488/518 nm Low (non-covalent) Short-term metabolic activity assays
Texas Red Succinimidyl Ester Rhodamine derivative, succinimidyl ester 595/615 nm High Protein conjugation, dual-labeling
Ki-67 Nuclear protein marker N/A (immunostaining) Fixed cells only Cell cycle phase identification
[3H]-Thymidine Radioactive thymidine analog N/A (scintillation) Short (half-life) DNA synthesis measurement

Performance in Proliferation Assays

Table 2: Proliferation Detection Methods

Parameter CFSE [3H]-Thymidine Ki-67
Detection Range 7–10 divisions Limited to DNA synthesis phase All active cell cycle phases
Live Cell Tracking Yes No No
Resolution Single-cell level Population average Population average
Safety Non-radioactive Radioactive Non-radioactive
  • CFSE vs. [3H]-Thymidine : CFSE enables multi-generational tracking without radiation hazards, whereas [3H]-thymidine is restricted to quantifying bulk DNA synthesis .
  • CFSE vs. Ki-67 : Ki-67 requires cell fixation, while CFSE supports dynamic, live-cell studies .

Comparison with Other Fluorescent Dyes

  • CFSE vs. CFDA: CFDA lacks the succinimidyl ester group, resulting in rapid dye loss due to non-covalent retention. CFSE’s covalent binding ensures stable labeling for >14 days .
  • CFSE vs. BCECF-AM : BCECF-AM (a pH-sensitive dye) shares acetate groups for cell permeability but lacks protein-binding capacity, limiting its use to intracellular pH measurements .

Spectral Compatibility

  • CFSE vs. Texas Red : CFSE’s green fluorescence (488/518 nm) is ideal for FITC filter setups, while Texas Red’s red emission (595/615 nm) suits multi-color experiments requiring spectral separation .

Limitations and Considerations

  • Dye Dilution : Excessive cell divisions (>10) may reduce fluorescence below detection thresholds .
  • pH Sensitivity : Fluorescein derivatives like CFSE exhibit reduced fluorescence at acidic pH, complicating lysosomal studies .

Biological Activity

C 1609, also known as Carboxyfluorescein Succinimidyl Ester (CFSE), is a fluorescent dye widely used in biological research for cell tracking and proliferation studies. This compound is particularly valuable due to its ability to covalently label intracellular proteins and other biomolecules, facilitating the monitoring of cellular processes through fluorescence microscopy and flow cytometry.

  • Molecular Formula : C25H15NO9
  • Molecular Weight : 473.4 g/mol
  • Solubility : Soluble in DMF (Dimethylformamide)
  • Reactive Moiety : NHS Ester, which reacts with primary amines on proteins and peptides.

CFSE operates by covalently binding to primary amines present in proteins, forming stable conjugates. Upon cell division, the fluorescent signal is halved in each daughter cell, allowing researchers to quantify the number of divisions by measuring the decrease in fluorescence intensity. This property makes CFSE an effective tool for studying lymphocyte proliferation and other cellular behaviors.

Biological Applications

  • Cell Proliferation Studies : CFSE is predominantly used to track lymphocyte division in immunological studies. It allows for the precise quantification of cell division through flow cytometry.
  • Immunofluorescence : The compound's fluorescent properties enable its use in various immunofluorescence applications, including Western blotting and ELISA, where it labels antibodies for detection.
  • In Vitro and In Vivo Studies : CFSE-labeled cells can be utilized in both in vitro assays and in vivo models to assess immune responses and cellular interactions.

Case Study 1: Tracking Lymphocyte Proliferation

A study conducted by McGrath et al. demonstrated the efficacy of CFSE in monitoring T-cell proliferation during immune responses. Using flow cytometry, researchers labeled mouse lymphocytes with CFSE and observed a clear correlation between fluorescence intensity and the number of cell divisions over time. This study highlighted CFSE's utility in understanding immune dynamics during infections.

Case Study 2: Evaluating Drug Effects on Cell Division

In another investigation, researchers utilized CFSE to evaluate the impact of a novel chemotherapeutic agent on cancer cell lines. By labeling cells with CFSE prior to treatment, they could measure changes in proliferation rates post-treatment through flow cytometry. The results indicated that the drug significantly inhibited cell division compared to untreated controls, demonstrating its potential as an anti-cancer agent.

Table 1: Summary of Biological Activities of C 1609

Activity TypeDescriptionReference
Cell ProliferationMonitors lymphocyte division via fluorescence decay
Immunological StudiesUsed for tracking T-cell responses
Drug Efficacy TestingAssesses effects of compounds on cancer cells

Fluorescence Characteristics

CFSE exhibits strong fluorescence properties:

  • Excitation Wavelength : 495 nm
  • Emission Wavelength : 520 nm

These characteristics make it compatible with a wide range of fluorochromes, enhancing its utility in multi-color flow cytometry applications.

Q & A

Q. What are the optimal reaction conditions for conjugating NHS-Fluorescein to primary amines in proteins?

Methodological Answer:

  • pH and Buffer: Use pH 7.0–9.0 (optimal pH 8.0–8.5) with amine-free buffers like 0.1 M sodium bicarbonate or HEPES to maximize reactivity with primary amines .
  • Molar Ratio: A 10–20-fold molar excess of NHS-Fluorescein over protein ensures efficient labeling while minimizing aggregation. Adjust based on protein concentration and availability of lysine residues .
  • Reaction Time: Incubate at 4°C for 1–2 hours or room temperature for 30 minutes. Protect from light to prevent photobleaching .
  • Purification: Remove unreacted dye using size-exclusion chromatography (SEC) or dialysis against PBS (pH 7.4). Validate purity via SDS-PAGE with fluorescence imaging .

Q. How does the solubility of NHS-Fluorescein impact experimental workflows?

Methodological Answer:

  • Stock Preparation: Dissolve NHS-Fluorescein in anhydrous DMSO or DMF at 10 mM. Avoid aqueous solvents until the reaction step to prevent premature hydrolysis of the succinimidyl ester .
  • Labeling Efficiency: Pre-warm the stock to room temperature before adding to the reaction buffer. Rapid mixing minimizes solvent-induced precipitation in aqueous solutions .

Q. What are the key spectral properties of NHS-Fluorescein for quantitative applications?

Q. How can researchers mitigate fluorescence quenching or spectral overlap in multi-parametric assays?

Methodological Answer:

  • Spectral Compensation: Use fluorescence-activated cell sorting (FACS) compensation controls (single-stained samples) to correct for overlap with other fluorophores (e.g., Alexa 488, FITC) .
  • Multiplexing: Pair NHS-Fluorescein with dyes emitting in distant wavelengths (e.g., Cy5, Texas Red) and validate using spectral unmixing algorithms in imaging workflows .

Q. What methods validate the degree of labeling (DOL) and conjugate purity?

Methodological Answer:

  • Absorbance Spectroscopy: Calculate DOL using \text{DOL} = \frac{A_{494} / \varepsilon_{494}}{A_{280} - (A_{494} \times \text{CF}_{280})}}, where ε494=70,000M1cm1\varepsilon_{494} = 70,000 \, \text{M}^{-1}\text{cm}^{-1} and CF280\text{CF}_{280} is the correction factor for fluorescein absorbance at 280 nm (~0.35) .
  • SEC-HPLC: Resolve labeled proteins from free dye. Monitor fluorescence at 518 nm for conjugate quantification .

Q. How do the 5- and 6-carboxy isomers influence labeling efficiency and fluorescence?

Methodological Answer:

  • Isomer Variability: The 5- and 6-carboxy isomers (CAS 117548-22-8 and 92557-81-8) exhibit nearly identical reactivity and spectral profiles. However, batch-to-batch isomer ratios may affect consistency in Förster resonance energy transfer (FRET) applications .
  • Quality Control: Request isomer-specific HPLC analysis from suppliers for critical applications .

Q. What strategies enable long-term tracking of cell proliferation using NHS-Fluorescein derivatives?

Methodological Answer:

  • CFSE Labeling: Use cell-permeable CFSE (a diacetate derivative of NHS-Fluorescein) for multi-generational tracking. Intracellular esterases cleave acetate groups, trapping fluorescent carboxyfluorescein succinimidyl ester in cells. Fluorescence intensity halves with each cell division, measurable via flow cytometry (FL1 channel) .
  • Optimization: Titrate CFSE concentration (1–10 µM) to balance signal persistence and cytotoxicity .

Tables for Experimental Design

Q. Table 2: Common Applications and Protocols

ApplicationProtocol SummaryKey Reference
Flow Cytometry Label 1–10 µg antibody with 20-fold molar excess NHS-Fluorescein in pH 8.3 bicarbonate buffer. Purify via SEC. Use 488 nm laser for excitation.
Western Blotting Transfer proteins to PVDF membrane. Block, incubate with NHS-Fluorescein-labeled primary antibody (1:1000). Image with 520/40 nm emission filter.
Nanoparticle Tracking Label PEGylated nanoparticles via surface amines. Use NanoSight NTA with 488 nm laser and 500 nm long-pass filter.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.